2,2-Difluoroethyl trifluoromethyl ether

Descripción general

Descripción

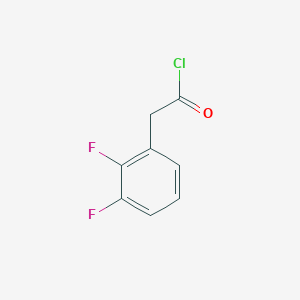

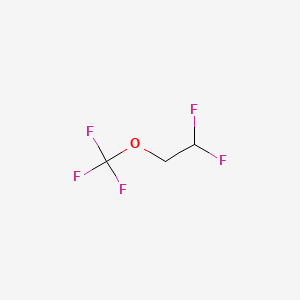

2,2-Difluoroethyl trifluoromethyl ether is a chemical compound with the CAS Number: 84011-15-4 and Linear Formula: C3H3F5O . It has a molecular weight of 150.05 . This compound is used for research and development .

Molecular Structure Analysis

The IUPAC name of this compound is 1,1-difluoro-2-(trifluoromethoxy)ethane . The InChI Code is 1S/C3H3F5O/c4-2(5)1-9-3(6,7)8/h2H,1H2 .

Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 13.3±35.0 °C at 760 mmHg, and a vapor pressure of 1145.6±0.0 mmHg at 25°C . It has a molar refractivity of 18.4±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 112.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Electrochemical Fluorination

The electrochemical fluorination of chlorine-containing ethers, including variants like 2,2-difluoroethyl trifluoromethyl ether, is studied for producing various chloropolyfluoroethers. This process involves removing chlorine bonded to alpha-carbon atoms in ethers, yielding products with unique properties (Okazaki et al., 1974).

Medicinal and Agrochemical Applications

Trifluoromethyl ethers, such as this compound, are increasingly used in medicinal and agrochemical applications. Their synthesis and the properties of OCF3 groups are of significant interest due to their impact on the efficacy and user-friendliness of fluorinated compounds (Landelle et al., 2014).

Synthesis Techniques

New methodologies for the synthesis of trifluoromethyl ethers, including oxidative desulfurization-fluorination of dithiocarbonates, are explored. These techniques offer a pathway to easily synthesize trifluoromethyl ethers from various starting materials (Kanie et al., 2000).

Optical and Dielectric Properties

Research on fluorinated diamine and its impact on the optical and dielectric properties of polyimide thin films includes the study of compounds like this compound. The study focuses on how trifluoromethyl (CF3) groups and ether groups affect these properties in fluorinated polyimides (Jang et al., 2007).

Electrophilic Trifluoromethylating Agents

Research on S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts reveals their potential as trifluoromethylating agents, indicating the broad applicability of trifluoromethyl groups like those in this compound (Umemoto & Ishihara, 1993).

Catalytic Trifluoromethylation

Catalytic trifluoromethylation techniques are developed for various substrates, including esters, aldehydes, and ketones, utilizing reagents like (trifluoromethyl)trimethylsilane. This method highlights the versatility and reactivity of trifluoromethyl ethers in various chemical processes (Singh et al., 1999).

Fluorodecarboxylation

Fluorodecarboxylation methods are utilized for synthesizing trifluoromethyl aryl ethers, demonstrating the effectiveness of this approach in producing compounds like this compound from carboxylic acids (Zhang et al., 2016).

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis is used in the synthesis of tri- and difluoromethyl ethers, highlighting innovative strategies to incorporate trifluoromethyl groups into organic molecules (Lee et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Difluoroethyl Trifluoromethyl Ether are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, and their interaction with the compound can lead to significant changes in these reactions.

Mode of Action

The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .

Biochemical Pathways

The affected pathways involve the incorporation of the 2,2-difluoroethyl group into small molecules . This group is an important lipophilic hydrogen bond donor in medicinal chemistry . The downstream effects include tuning drug target affinity and specificity, and imparting metabolic stability .

Pharmacokinetics

The metabolic stability imparted by the C–F bonds could also influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of lipophilicity and the increase in the acidity of the proton, which can tune drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Propiedades

IUPAC Name |

1,1-difluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5)1-9-3(6,7)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNHUVOCGCQZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004288 | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84011-15-4 | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084011154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.